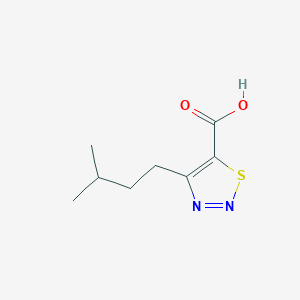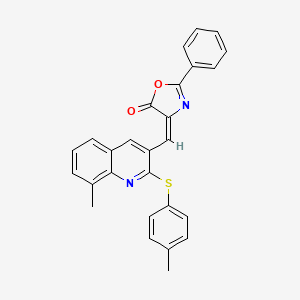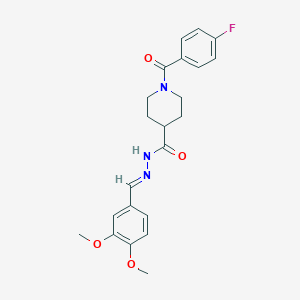
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, also known as MOTPD, is a heterocyclic compound that has recently gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of topoisomerase II and induce DNA damage, leading to apoptosis. In Alzheimer's disease research, 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of beta-secretase and reduce the formation of beta-amyloid plaques. In inflammation research, 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of NF-kappaB and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis, reduction of inflammation, and improvement of cognitive function. In cancer research, 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of topoisomerase II and induce DNA damage, leading to apoptosis. In Alzheimer's disease research, 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of beta-secretase and reduce the formation of beta-amyloid plaques. In inflammation research, 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of NF-kappaB and reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, one limitation of 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the high cost of synthesis and purification of 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole can be a limitation for some research groups.
Orientations Futures
There are several future directions for the research of 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent in other diseases, and the investigation of its mechanism of action in more detail. Additionally, the development of derivatives of 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole with improved solubility and selectivity could lead to the development of more effective therapeutic agents. Overall, the research on 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has the potential to lead to the development of novel therapeutic agents for various diseases.
Méthodes De Synthèse
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 2-methoxy-6-(p-tolyl)pyridine-3-carboxylic acid with hydrazine hydrate, followed by reaction with 3-methoxybenzaldehyde. Another method involves the reaction of 2-methoxy-6-(p-tolyl)pyridine-3-carboxylic acid with thionyl chloride, followed by reaction with 3-methoxyphenylhydrazine. Both methods result in the formation of 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, which can be purified using column chromatography.
Applications De Recherche Scientifique
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the formation of beta-amyloid plaques and improve cognitive function. In inflammation research, 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Propriétés
IUPAC Name |
3-[2-methoxy-6-(4-methylphenyl)pyridin-3-yl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-14-7-9-15(10-8-14)19-12-11-18(22(23-19)27-3)20-24-21(28-25-20)16-5-4-6-17(13-16)26-2/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUCVOHIXMBBPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712960.png)
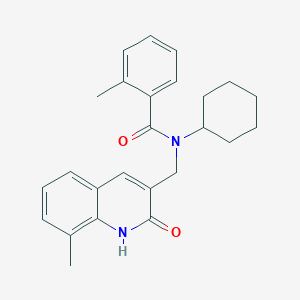
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7712981.png)

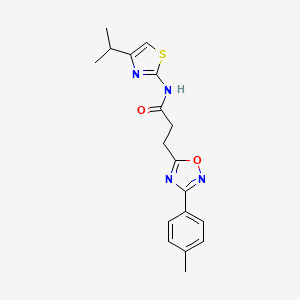
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7712993.png)

![N-(5-chloro-2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713019.png)
![2-(4-chlorophenoxy)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7713023.png)

